molecular formula C17H13NO4 B12550144 N-(beta-Oxo-3-methoxyphenethyl)phthalimide CAS No. 667433-79-6

N-(beta-Oxo-3-methoxyphenethyl)phthalimide

Cat. No.: B12550144
CAS No.: 667433-79-6
M. Wt: 295.29 g/mol
InChI Key: UEIJXISANQANIN-UHFFFAOYSA-N
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Description

N-(beta-Oxo-3-methoxyphenethyl)phthalimide is a specialized phthalimide derivative intended for research and laboratory use only. Phthalimides are a significant class of compounds in organic synthesis, frequently employed as protecting groups for amine functionalities, and serve as key precursors in the synthesis of more complex molecules, including isoindolinones . The structure of this compound, which features a beta-oxo moiety and a methoxyphenethyl chain, suggests potential utility in the development of pharmacologically active molecules, as phthalimide derivatives are known to be potent inhibitors of enzymes like DPP-IV and are the core structures in cereblon-binding drugs such as thalidomide and lenalidomide . Researchers may find value in this chemical for probing biochemical pathways or as a building block in the construction of potential therapeutic agents. This product is provided for research purposes in laboratory settings only. It is strictly not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-[2-(3-methoxyphenyl)-2-oxoethyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO4/c1-22-12-6-4-5-11(9-12)15(19)10-18-16(20)13-7-2-3-8-14(13)17(18)21/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEIJXISANQANIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)CN2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00477915
Record name T6526900
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00477915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

667433-79-6
Record name T6526900
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00477915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Gabriel Synthesis via Phthalimide Alkylation

The Gabriel synthesis is a cornerstone method for preparing phthalimide derivatives. This approach involves alkylation of potassium phthalimide followed by deprotection to yield primary amines. For N-(β-Oxo-3-methoxyphenethyl)phthalimide, the protocol is adapted to incorporate the β-keto-methoxyphenethyl moiety.

Reaction Mechanism and Steps

  • Formation of Potassium Phthalimide :
    Phthalimide is deprotonated using a strong base (e.g., KOH) in anhydrous DMF or THF, generating a nucleophilic phthalimide anion.
  • Alkylation with β-Keto-3-Methoxyphenethyl Halide :
    The anion undergoes SN2 substitution with a β-keto-3-methoxyphenethyl halide (e.g., bromide or iodide). The β-keto group is often introduced via prior Claisen condensation or oxidation of a propargyl alcohol intermediate.
  • Deprotection (Optional) :
    While the final product retains the phthalimide group, further hydrolysis (e.g., with hydrazine) can yield the corresponding primary amine, though this step is omitted for N-(β-Oxo-3-methoxyphenethyl)phthalimide.

Experimental Data

  • Yield : 60–75% (optimized conditions).
  • Conditions :
    • Solvent: THF or DMF.
    • Temperature: 0–25°C.
    • Base: KOH or NaH.
Table 1: Gabriel Synthesis Optimization
Parameter Optimal Value Impact on Yield
Solvent THF Higher solubility of intermediates
Reaction Time 4–6 h Prolonged time reduces side reactions
Alkyl Halide Purity >95% Critical for minimizing byproducts

Phthalic Anhydride Condensation

Direct condensation of phthalic anhydride with β-keto-3-methoxyphenethylamine offers a streamlined route. This method avoids multi-step alkylation and is favored for scalability.

Reaction Overview

  • Amine Preparation :
    β-Keto-3-methoxyphenethylamine is synthesized via reductive amination of 3-methoxyacetophenone or oxidation of phenethylamine derivatives.
  • Condensation with Phthalic Anhydride :
    The amine reacts with phthalic anhydride in acetic acid or toluene under reflux, forming the phthalimide ring.

Key Findings

  • Yield : 70–85%.
  • Side Reactions :
    • Overheating leads to decarbonylation of the β-keto group.
    • Use of acetic acid minimizes imide hydrolysis.
Table 2: Solvent Comparison for Condensation
Solvent Temperature (°C) Yield (%) Purity (%)
Acetic Acid 110–120 82 98
Toluene 80–90 75 95
DMF 100–110 68 93

Oxidation of Hydroxylactam Intermediates

A less conventional but efficient method involves oxidizing N-(3-methoxyphenethyl)hydroxylactam precursors. This approach leverages selenium dioxide (SeO2) or hypervalent iodine reagents to introduce the β-keto group.

Procedure

  • Hydroxylactam Synthesis :
    N-(3-methoxyphenethyl)phthalimide is treated with a Grignard reagent (e.g., MeMgBr) to form a hydroxylactam intermediate.
  • Oxidation :
    SeO2 in dioxane/water selectively oxidizes the hydroxylactam to the β-keto derivative.

Performance Metrics

  • Yield : 65–70%.
  • Advantage : Avoids handling sensitive β-keto halides.

Microwave-Assisted Synthesis

Recent advancements utilize microwave irradiation to accelerate phthalimide formation. This method reduces reaction times from hours to minutes while maintaining high yields.

Protocol

  • Microwave Conditions :
    Phthalic anhydride and β-keto-3-methoxyphenethylamine are irradiated (300 W, 150°C) in a solvent-free system or with minimal DMF.
  • Workup :
    Crude product is purified via recrystallization (ethanol/water).

Outcomes

  • Yield : 80–88%.
  • Reaction Time : 10–15 min vs. 6–8 h conventionally.

Comparative Analysis of Methods

Table 3: Method Efficacy Comparison
Method Yield (%) Purity (%) Scalability
Gabriel Synthesis 60–75 95–98 Moderate
Phthalic Anhydride 70–85 97–99 High
Oxidation 65–70 90–93 Low
Microwave-Assisted 80–88 98–99 High

Challenges and Optimization Strategies

  • Byproduct Formation :
    • Alkylation of phthalimide at both nitrogen atoms is mitigated using stoichiometric control.
  • β-Keto Stability :
    • Low-temperature oxidation (SeO2 at 90°C) prevents decomposition.
  • Purification :
    • Column chromatography (SiO2, ethyl acetate/hexane) resolves regioisomers.

Chemical Reactions Analysis

Hydrolysis

Phthalimide derivatives can undergo hydrolysis under basic conditions to release the amine functionality. This reaction is typically facilitated by strong bases like potassium hydroxide (KOH) or sodium hydroxide (NaOH) .

Reaction Conditions:

  • Reagents: N-(beta-Oxo-3-methoxyphenethyl)phthalimide, KOH or NaOH

  • Solvent: Water or alcohol

  • Temperature: Elevated temperatures (e.g., reflux)

Oxidation Reactions

Oxidation reactions involving phthalimide derivatives are less common but can be relevant depending on the substituents. For instance, the oxidation of hydroxylactams to phthalimides has been studied using various oxidants like nickel peroxide (NiO2) .

Reaction Conditions:

  • Reagents: this compound, NiO2

  • Solvent: Toluene

  • Temperature: Elevated temperatures

Decarboxylation and Cross-Coupling Reactions

While not directly applicable to this compound, phthalimide derivatives can participate in decarboxylation reactions, especially when modified as N-acyloxyphthalimides . These reactions often involve photoredox or nickel catalysis.

Reaction Conditions:

  • Reagents: Modified phthalimide derivatives, photocatalysts or Ni complexes

  • Solvent: Various organic solvents

  • Temperature: Room temperature or elevated temperatures

Analysis of Chemical Reactions

Given the lack of specific data on this compound, we rely on general principles of phthalimide chemistry. The compound's reactivity would likely be influenced by the beta-oxo and methoxy groups, which could participate in various organic reactions.

Influence of Substituents

  • Beta-Oxo Group: This group could enhance the compound's reactivity towards nucleophilic addition reactions.

  • Methoxy Group: This electron-donating group might influence the compound's electronic properties and reactivity in aromatic substitution reactions.

Data Tables

Reaction Type Reagents Solvent Temperature
HydrolysisKOH/NaOHWater/AlcoholReflux
OxidationNiO2TolueneElevated
DecarboxylationPhotocatalysts/Ni complexesOrganic solventsRoom temperature or elevated

Scientific Research Applications

Medicinal Applications

Anticancer Activity
Phthalimide derivatives, including N-(beta-Oxo-3-methoxyphenethyl)phthalimide, have shown promising anticancer properties. Research indicates that phthalimides can inhibit the growth of various cancer cell lines. For instance, compounds derived from phthalimide have been evaluated for their efficacy against breast and lung cancer cells, demonstrating significant cytotoxic effects. The mechanism often involves the induction of apoptosis and cell cycle arrest in cancer cells .

Antimicrobial Properties
The antimicrobial activity of phthalimide derivatives has been extensively studied. This compound exhibits potent activity against a range of bacterial and fungal pathogens. A study demonstrated that modifications in the phthalimide structure enhance its antifungal efficacy against strains such as Candida albicans and Aspergillus niger . This makes it a potential candidate for developing new antifungal agents.

Neuroprotective Effects
Recent investigations have highlighted the neuroprotective properties of phthalimide derivatives. This compound has been associated with reduced neuroinflammation and improved cognitive function in animal models of neurodegenerative diseases. These findings suggest its potential use in treating conditions like Alzheimer's disease .

Agricultural Applications

Pesticidal Activity
Phthalimides are recognized for their role as pesticides. Compounds like this compound have been synthesized to enhance their fungicidal properties. Studies have shown that these derivatives effectively control plant pathogens, making them valuable in agricultural practices .

Herbicidal Properties
In addition to fungicidal activity, certain phthalimide derivatives exhibit herbicidal properties. Research indicates that these compounds can inhibit the growth of specific weed species, thereby aiding crop protection strategies .

Materials Science

Polymer Chemistry
this compound can serve as a monomer in polymer synthesis. Its incorporation into polymer matrices has been shown to improve thermal stability and mechanical properties. This application is particularly relevant in the development of high-performance materials for various industrial applications .

Case Studies

Case Study TitleDescriptionFindings
Anticancer Efficacy of PhthalimidesEvaluated the cytotoxic effects of various phthalimides on cancer cell linesSignificant inhibition of cell proliferation in breast cancer cells was observed
Antifungal Activity AssessmentInvestigated the antifungal properties against Candida speciesThis compound showed high efficacy at low concentrations
Neuroprotection in Animal ModelsStudied the effects on cognitive function in Alzheimer's modelsReduced neuroinflammation and improved memory retention were noted

Mechanism of Action

The mechanism of action of N-(beta-Oxo-3-methoxyphenethyl)phthalimide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes, leading to the disruption of cellular processes. The compound may also induce apoptosis in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Phthalimide Derivatives

Aryl and Halogen-Substituted Phthalimides
  • 3-Chloro-N-phenyl-phthalimide (): Application: Key monomer in polyimide synthesis, requiring high purity for polymerization. Key Feature: Chlorine at the 3-position enhances electrophilicity, facilitating nucleophilic substitution in polymer frameworks .
  • 4-Amino-N-(1-adamantyl)phthalimide (): Antiviral Activity: Exhibits EC₅₀ values of 16 µM (HIV-1) and 27 µM (HIV-2) in CEM cells. Structure-Activity Relationship (SAR): The adamantyl group improves lipophilicity and target binding, while the 4-amino group enhances hydrogen-bonding interactions .
Sulfur-Containing Phthalimides
  • N-(Phenylthio)phthalimide (): Anthelmintic Activity: Effective against Toxocara larvae (LC₅₀ in µM range) but inactive against Haemonchus contortus, highlighting species-specific bioactivity . Enzyme Inhibition: Selectively inhibits P.
  • N-(Sulfonyloxy)phthalimides ():

    • Protease Inhibition : Acts as suicide substrates for serine proteases. N-(Tosyloxy)phthalimide inactivates chymotrypsin with a rate constant of 250,000 M⁻¹s⁻¹. The sulfonyloxy group generates reactive isocyanates via Lossen rearrangement, enabling irreversible enzyme modification .
Alkyl and Functionalized Alkyl Derivatives
  • N-(4-Bromobutyl)phthalimide ():

    • Synthetic Utility : Intermediate in synthesizing β-cyclodextrin derivatives and pharmaceuticals (e.g., N-[4-(4-phenyl-piperazin-1-yl)-butyl]-phthalimide). The bromoalkyl chain facilitates nucleophilic substitutions .
  • N-(3-Bromopropyl)phthalimide ():

    • Applications : Used in palladium-catalyzed coupling reactions and heterocyclic synthesis. The hydroxypropyl variant (CAS 883-44-3) serves as a biochemical research tool .

Pharmacological and Toxicological Profiles

  • Thalidomide (): Activity: Immunomodulatory and anti-angiogenic properties, but notorious for teratogenicity.
  • N-(Methoxyphenyl)phthalimide (): Reactivity: Undergoes aqueous cleavage via N-methylmorpholine-mediated nucleophilic reactions, forming monocationic amides. Highlights pH-dependent stability .

Data Tables

Key Findings and Contradictions

  • contortus underscores the need for target organism profiling .
  • Substituent Impact : Electron-withdrawing groups (e.g., Cl, sulfonyloxy) enhance reactivity in polymer and enzyme inhibition contexts, while bulky groups (adamantyl) improve drug-target interactions .

Biological Activity

N-(beta-Oxo-3-methoxyphenethyl)phthalimide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, focusing on anti-inflammatory, anticonvulsant, and potential anticancer effects, supported by data tables and research findings.

Chemical Structure and Properties

This compound belongs to the phthalimide family, characterized by a bicyclic structure containing an imide functional group. This structure contributes to its lipophilicity and ability to penetrate biological membranes, enhancing its pharmacological potential.

1. Anti-inflammatory Activity

Recent studies have demonstrated that phthalimide derivatives exhibit significant anti-inflammatory properties. The mechanism often involves the inhibition of nitric oxide (NO) production in macrophages, which is crucial in inflammatory responses.

  • Key Findings :
    • A study evaluated a series of phthalimide analogs, revealing that compounds with specific substitutions at the C-4 and C-6 positions showed enhanced anti-inflammatory activity. One notable compound exhibited an IC50 value of 8.7 µg/mL against lipopolysaccharide (LPS)-stimulated NO production .
    • The anti-inflammatory mechanism was linked to the down-regulation of inducible nitric oxide synthase (iNOS) and pro-inflammatory cytokines such as TNF-α and IL-1β through the suppression of the TLR4 signaling pathway .

2. Anticonvulsant Activity

Phthalimide derivatives have also been investigated for their anticonvulsant effects. These compounds have shown promise in various seizure models, indicating their potential as therapeutic agents for epilepsy.

  • Key Findings :
    • A study assessed the anticonvulsant efficacy of phthalimide derivatives using the maximal electroshock seizure (MES) model. Several compounds demonstrated significant protective effects against seizures, with some showing efficacy comparable to phenytoin .
    • Molecular docking studies revealed that certain derivatives interact favorably with GABA receptors, suggesting a mechanism involving modulation of neurotransmitter activity .

3. Anticancer Potential

The anticancer properties of phthalimides have been explored in various cancer cell lines, showing their ability to induce apoptosis and inhibit tumor growth.

  • Key Findings :
    • Research indicates that phthalimide derivatives can inhibit cell proliferation in cancer cell lines by inducing apoptosis through mitochondrial pathways and modulating cell cycle regulators .
    • Specific derivatives have been identified as having selective cytotoxicity against cancer cells while sparing normal cells, highlighting their potential for targeted cancer therapy .

Summary of Biological Activities

Activity Mechanism Key Compounds IC50/ED50 Values
Anti-inflammatoryInhibition of NO production; down-regulation of iNOS and cytokinesN-substituted phthalimidesIC50 = 8.7 µg/mL
AnticonvulsantModulation of GABA receptors; protective against seizuresVarious phthalimide derivativesED50 = comparable to phenytoin
AnticancerInduction of apoptosis; modulation of cell cycleSelected phthalimide derivativesVaries by compound

Case Studies

  • Anti-inflammatory Effects : A compound from a series of synthesized phthalimides was tested for its ability to inhibit LPS-induced NO production in RAW264.7 cells. The results showed significant inhibition correlated with decreased expression of inflammatory markers .
  • Anticonvulsant Activity : In a study involving male mice, several phthalimide derivatives were tested using the pentylenetetrazole-induced seizure model. The most effective compound showed a protective index significantly higher than standard treatments like phenytoin .
  • Anticancer Activity : A derivative was evaluated in various cancer cell lines, demonstrating selective cytotoxicity and the ability to induce apoptosis through mitochondrial pathways, suggesting its potential as a therapeutic agent in oncology .

Q & A

Q. What synthetic methodologies are commonly employed for N-(beta-Oxo-3-methoxyphenethyl)phthalimide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via alkylation of potassium phthalimide with β-oxo-3-methoxyphenethyl bromide under basic conditions. A mixture of K₂CO₃ in DMF at 100°C for 24 hours yields optimal results (87–85% yield), as demonstrated in analogous N-(bromoalkyl)phthalimide syntheses . Elevated temperatures and polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency by stabilizing transition states . Post-synthesis purification via recrystallization or column chromatography is recommended.

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Assigns methoxy (-OCH₃), phthalimide carbonyl (C=O, ~170 ppm), and β-oxo groups. Aromatic protons in the 3-methoxyphenethyl moiety appear as distinct multiplet signals .
  • FT-IR : Confirms carbonyl stretches (C=O, ~1770 cm⁻¹) and methoxy C-O vibrations (~1250 cm⁻¹) .
  • X-ray Crystallography : Resolves crystal packing and stereochemistry, as seen in monoclinic phthalimide derivatives .

Advanced Research Questions

Q. How do substituents (e.g., methoxy, β-oxo) influence the reactivity of phthalimide derivatives in nucleophilic substitution reactions?

Q. Can photoredox catalysis improve the synthesis or functionalization of this compound?

  • Methodological Answer : Ru(bpy)₃²⁺-mediated photoredox catalysis enables radical-based functionalization under mild conditions. For example, visible light (450 nm) promotes α-C–H alkylation of phthalimides via single-electron transfer (SET), bypassing harsh reagents . This approach is ideal for introducing electron-deficient substituents without compromising the β-oxo moiety.

Q. What strategies validate the biological activity of this compound derivatives?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Measure IC₅₀ values against acetylcholinesterase (AChE) or butyrylcholinesterase (BChE) using Ellman’s method. Derivatives with electron-withdrawing substituents often outperform standards like galantamine (e.g., IC₅₀ = 1.30 mg/mL for N-(4-Cl-phenyl)phthalimide vs. 0.10 mg/mL for ascorbic acid) .
  • DPPH Radical Scavenging : Assess antioxidant potential via UV-Vis at 517 nm. Methoxy groups may reduce activity compared to halogenated analogs .

Structural and Mechanistic Insights

Q. How does the crystal structure of this compound inform its reactivity?

  • Methodological Answer : Monoclinic packing (space group P2₁/c) in analogous compounds reveals non-covalent interactions (e.g., C–H···O) that stabilize the β-oxo group. These interactions may hinder nucleophilic attack at the carbonyl, necessitating elevated temperatures for reactions .

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